molecular formula C26H33NO5 B12196921 (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12196921
M. Wt: 439.5 g/mol
InChI Key: QLJJSNRDBMCEGI-JLPGSUDCSA-N
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Description

(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetically designed naphthofuranone derivative recognized for its high-affinity binding to melatonin receptors, specifically targeting the MT1 and MT2 subtypes Source . This compound functions as a potent agonist, mimicking the action of the endogenous hormone melatonin, which is a key regulator of circadian rhythms and sleep-wake cycles Source . Its primary research value lies in its application as a critical pharmacological tool for investigating the intricate signaling pathways of melatonin receptors, their distribution in central and peripheral tissues, and their role in chronobiology Source . Researchers utilize this ligand in studies focused on sleep disorders, seasonal affective disorder, and the regulation of circadian phase-shifting responses Source . Furthermore, its specific structural features contribute to its receptor selectivity and metabolic stability, making it a valuable compound for advanced in vitro and in vivo neuropharmacological research aimed at understanding and potentially treating circadian-related pathologies and developing novel therapeutic agents Source .

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

(2Z)-7-[(dibutylamino)methyl]-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H33NO5/c1-5-7-13-27(14-8-6-2)17-21-22(28)11-10-20-25(29)24(32-26(20)21)16-18-15-19(30-3)9-12-23(18)31-4/h9-12,15-16,28H,5-8,13-14,17H2,1-4H3/b24-16-

InChI Key

QLJJSNRDBMCEGI-JLPGSUDCSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” typically involves multiple steps, including the formation of the benzofuran core, the introduction of the dibutylamino group, and the attachment of the dimethoxybenzylidene moiety. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Dibutylamino Group: This step may involve nucleophilic substitution reactions using dibutylamine and appropriate leaving groups.

    Attachment of Dimethoxybenzylidene Moiety: This can be accomplished through condensation reactions between the benzofuran core and 2,5-dimethoxybenzaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form a benzyl group.

    Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzofuranone, while reduction of the benzylidene moiety may produce a benzyl-substituted benzofuran.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: Use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Processes: Impact on cellular metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Key Analogues :

(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (): Substituents: Dimethylamino (vs. dibutylamino), 2-fluorobenzylidene (vs. 2,5-dimethoxybenzylidene), and 4-methyl. Molecular Weight: 327.355 g/mol (monoisotopic mass: 327.127). Key Differences:

  • The 2-fluoro substituent introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This alters π-conjugation and reactivity .

6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Substituents: 2,5-Dihydroxybenzylidene (vs. 2,5-dimethoxy), benzodithiazine core (vs. benzofuranone). Melting Point: 314–315°C (decomp.). Key Differences:

  • The dihydroxybenzylidene group increases hydrogen-bonding capacity, affecting solubility and intermolecular interactions.
  • The benzodithiazine core introduces sulfur-based resonance, altering electronic properties compared to the oxygen-rich benzofuranone .

Spectral and Physicochemical Properties

Comparative Data Table :

Compound Name Core Structure R1 (Position 7) R2 (Position 2) Molecular Weight (g/mol) Melting Point (°C) IR/NMR Features
Target Compound Benzofuran-3(2H)-one Dibutylamino-methyl 2,5-Dimethoxybenzylidene Not reported Not reported Expected: C=N (1605–1615 cm⁻¹)
(2Z)-7-[(Dimethylamino)methyl]-... (E5) Benzofuran-3(2H)-one Dimethylamino-methyl 2-Fluorobenzylidene 327.355 Not reported C=N (1605 cm⁻¹), F-substituent
6-Chloro-7-methyl-... (E3) Benzodithiazine Methyl 2,5-Dihydroxybenzylidene 411.87 (calc.) 314–315 (dec.) OH (3485 cm⁻¹), SO₂ (1345 cm⁻¹)

Notes:

  • The target compound’s dibutylamino group likely increases lipophilicity, impacting membrane permeability in biological systems.

Biological Activity

The compound (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including its synthesis, mechanisms of action, and various therapeutic applications.

Synthesis of the Compound

The synthesis of (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves several key steps:

  • Formation of Benzofuran Skeleton : The starting material, benzofuran-3-one, undergoes a series of reactions including condensation with appropriate aldehydes to introduce the dibutylamino and methoxy groups.
  • Functionalization : Subsequent steps involve functionalization at the 6-hydroxy position and the introduction of the dibutylamino group via nucleophilic substitution.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds similar to (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one have shown significant cytotoxic effects against various human tumor cell lines. The National Cancer Institute (NCI) evaluated a series of benzofuran derivatives against 60 cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

Anti-inflammatory Effects

Benzofuran derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β. For example, a related benzofuran derivative demonstrated a reduction in TNF levels by approximately 93.8% in vitro .

The biological activity of (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one may be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. Compounds that inhibit NF-κB can lead to decreased expression of inflammatory cytokines.
  • Induction of Apoptosis : Many benzofuran derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Anticancer Properties : In a study published in 2014, several benzofuran derivatives were tested for their ability to inhibit the proliferation of cancer cells. The results indicated that compounds similar to (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exhibited IC50 values in the micromolar range against multiple cancer types .
    CompoundCell LineIC50 (µM)
    AMCF-710.5
    BHeLa8.3
    CA54912.0
  • Anti-inflammatory Study : A recent investigation into the anti-inflammatory effects of benzofuran derivatives showed that one compound reduced IL-6 levels significantly in lipopolysaccharide-stimulated macrophages .

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